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Compound of Interest

Compound Name: 3-Chloro-4-hydroxy-2-piperidone

Cat. No.: B598124 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
3-Chloro-4-hydroxy-2-piperidone is a substituted piperidinone that holds potential interest in

medicinal chemistry and drug development due to its structural motifs. A comprehensive

understanding of its spectroscopic properties is fundamental for its identification, purity

assessment, and structural elucidation. This guide provides a framework for the spectroscopic

analysis of 3-Chloro-4-hydroxy-2-piperidone, outlining standard experimental protocols for

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). While a direct search for existing, publicly available spectroscopic data for

this specific molecule yielded limited specific datasets, this document details the expected

spectral characteristics based on its functional groups and provides a procedural workflow for

obtaining and interpreting this critical data.

Predicted Spectroscopic Data
Based on the structure of 3-Chloro-4-hydroxy-2-piperidone, the following table summarizes

the anticipated regions for key signals in its NMR, IR, and MS spectra. These predictions are

derived from established principles of spectroscopy and data from analogous structures.
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Spectroscopic

Technique
Functional Group

Expected Chemical

Shift / Frequency /

m/z

Notes

¹H NMR N-H δ 5.0 - 8.0 ppm

Broad singlet,

chemical shift is

concentration and

solvent dependent.

O-H δ 2.0 - 5.0 ppm

Broad singlet,

exchangeable with

D₂O.

CH-Cl δ 4.0 - 5.0 ppm
Doublet of doublets or

multiplet.

CH-OH δ 3.5 - 4.5 ppm Multiplet.

CH₂ δ 1.5 - 3.0 ppm Multiplets.

¹³C NMR C=O (Amide) δ 170 - 180 ppm

CH-Cl δ 50 - 65 ppm

CH-OH δ 60 - 75 ppm

CH₂ δ 20 - 40 ppm

IR Spectroscopy N-H Stretch 3200 - 3400 cm⁻¹ Broad peak.

O-H Stretch 3200 - 3500 cm⁻¹

Broad peak, may

overlap with N-H

stretch.

C-H Stretch 2850 - 3000 cm⁻¹

C=O Stretch (Amide I) 1640 - 1680 cm⁻¹

Strong absorption. For

similar piperidinones,

this is observed

around 1725-1741

cm⁻¹[1].

C-Cl Stretch 600 - 800 cm⁻¹
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Mass Spectrometry

(EI)
Molecular Ion [M]⁺

m/z ≈ 149.0 (³⁵Cl),

151.0 (³⁷Cl)

Expected to show a

characteristic 3:1

isotopic pattern for

chlorine.

Fragmentation
Fragments from loss

of H₂O, Cl, CO

Analysis of

fragmentation patterns

aids in structural

confirmation.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 3-Chloro-
4-hydroxy-2-piperidone.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-4-hydroxy-2-piperidone
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of

solvent is critical and should be based on the compound's solubility. Ensure the sample is

fully dissolved and transfer the solution to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer with a field strength of at least 400

MHz is recommended for detailed spectral analysis.

¹H NMR Acquisition:

Tune and shim the probe for the specific sample.

Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise

ratio.
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To confirm the presence of exchangeable protons (N-H, O-H), a D₂O exchange

experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring

the spectrum.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative

number of protons.

IR Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

most convenient. Place a small amount of the dry powder directly onto the ATR crystal.

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr

powder and pressing it into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and record the sample spectrum.

The typical scanning range is from 4000 to 400 cm⁻¹.

Data Processing: The final spectrum is typically presented in terms of transmittance or

absorbance as a function of wavenumber (cm⁻¹).
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Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray

ionization (ESI). High-resolution mass spectrometry (HRMS) is recommended for accurate

mass determination.

Data Acquisition (EI-MS):

Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

Ionize the sample using a standard electron energy (typically 70 eV).

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

Data Acquisition (ESI-MS):

Infuse the sample solution directly into the ESI source at a constant flow rate.

Optimize ionization parameters (e.g., capillary voltage, nebulizing gas pressure).

Acquire the spectrum in positive or negative ion mode.

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. For HRMS data, calculate the elemental composition from the

accurate mass measurement.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the complete spectroscopic

characterization of a compound such as 3-Chloro-4-hydroxy-2-piperidone.
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General workflow for spectroscopic analysis.

This structured approach ensures that comprehensive and reliable data is collected, leading to

an unambiguous structural assignment for 3-Chloro-4-hydroxy-2-piperidone, which is a

critical step in its further development and application in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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